N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800791
InChI: InChI=1S/C17H15ClN4O4/c1-25-14-8-15(26-2)13(7-11(14)18)19-16(23)9-22-17(24)10-5-3-4-6-12(10)20-21-22/h3-8H,9H2,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C17H15ClN4O4
Molecular Weight: 374.8 g/mol

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14800791

Molecular Formula: C17H15ClN4O4

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C17H15ClN4O4
Molecular Weight 374.8 g/mol
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C17H15ClN4O4/c1-25-14-8-15(26-2)13(7-11(14)18)19-16(23)9-22-17(24)10-5-3-4-6-12(10)20-21-22/h3-8H,9H2,1-2H3,(H,19,23)
Standard InChI Key FHRVYEOUSHPDPL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)Cl)OC

Introduction

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that combines a chloro-substituted aromatic ring with a benzotriazine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound's synthesis involves multi-step chemical reactions, typically starting with anthranilic acid derivatives and substituted acetamides.

Synthesis Methods

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves several key steps:

  • Starting Materials: Anthranilic acid derivatives and substituted acetamides are commonly used.

  • Cyclization: Formation of the benzotriazine ring through cyclization reactions.

  • Functional Group Transformations: Introduction of the chloro-substituted phenyl group and other necessary functional groups.

Optimization of synthesis conditions, such as temperature and solvent choice, is crucial for achieving high yield and purity.

Biological Activity and Potential Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is of interest in medicinal chemistry due to its potential biological activities. The benzotriazine moiety is known for modulating various receptors and enzymes, suggesting applications in drug development. Preliminary studies indicate significant biological activity, although detailed efficacy and safety profiles require further research.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent due to its benzotriazine structure
Biological ActivityModulation of receptors and enzymes
Drug DevelopmentOngoing research to explore its efficacy and safety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator